molecular formula C15H27Cl2N3O B4541497 N,N-dimethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)aniline dihydrochloride

N,N-dimethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)aniline dihydrochloride

Cat. No. B4541497
M. Wt: 336.3 g/mol
InChI Key: XVEABVQSHSEBHS-UHFFFAOYSA-N
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Description

The introduction of "N,N-dimethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)aniline dihydrochloride" involves its significance in the realm of organic chemistry, particularly in the synthesis of complex molecules that exhibit a range of biological activities. The compound's structure suggests potential for interactions with biological molecules, making it a candidate for further chemical modifications to explore therapeutic effects.

Synthesis Analysis

Research on similar compounds, such as the development of key intermediates for CCR5 antagonists, provides insights into potential synthesis pathways that might be applicable for our target compound. For instance, Hashimoto et al. (2002) describe a new and efficient synthesis method for a key intermediate with a morpholine component, which could parallel the synthesis of the target compound through reductive alkylation and alkylation steps, demonstrating a scalable method using commercially available reagents (Hashimoto et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds containing morpholine and aniline components has been explored through crystallography and NMR studies, revealing their planar backbone and specific dihedral angles between rings, as detailed by Su et al. (2013). These structural analyses can be extrapolated to understand the conformational preferences of the target compound, which likely exhibits similar heterocyclic imino structures and supramolecular assembly through hydrogen bonding (Su et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of the target compound can be inferred from studies on similar aniline and morpholine derivatives. For example, the aminomethylation reactions of morpholinium compounds, as described by Dotsenko et al. (2016), provide insights into the types of chemical transformations our target compound might undergo, indicating the influence of the morpholine component on the compound's reactivity and the formation of structurally complex derivatives (Dotsenko et al., 2016).

Physical Properties Analysis

The physical properties of compounds closely related to the target molecule, such as solubility, melting points, and crystallinity, can be gleaned from detailed synthetic and characterization studies. Although specific data for the target compound was not found, parallels from related compounds suggest that its physical properties would be influenced by its heterocyclic and halogenated components, affecting its solubility and stability.

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles and electrophiles, and stability under various conditions, are crucial for understanding the target compound's behavior in chemical syntheses and potential biological applications. Insights from reactions of functionalized anilines with dimethyl carbonate, as studied by Selva et al. (2003), suggest that the target compound may exhibit selective reactivity patterns, particularly in N-methylation reactions, highlighting its utility in synthesizing N-alkylated aniline derivatives (Selva et al., 2003).

properties

IUPAC Name

N,N-dimethyl-4-[(2-morpholin-4-ylethylamino)methyl]aniline;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O.2ClH/c1-17(2)15-5-3-14(4-6-15)13-16-7-8-18-9-11-19-12-10-18;;/h3-6,16H,7-13H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEABVQSHSEBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNCCN2CCOCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-[(2-morpholin-4-ylethylamino)methyl]aniline;dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-dimethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)aniline dihydrochloride
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N,N-dimethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)aniline dihydrochloride
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N,N-dimethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)aniline dihydrochloride
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N,N-dimethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)aniline dihydrochloride
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N,N-dimethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)aniline dihydrochloride
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N,N-dimethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)aniline dihydrochloride

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